molecular formula C22H17N3O3S B5077459 N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methyl-3-nitrobenzamide

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methyl-3-nitrobenzamide

Cat. No.: B5077459
M. Wt: 403.5 g/mol
InChI Key: MQOUPCFNSCLGTQ-UHFFFAOYSA-N
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Description

“N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methyl-3-nitrobenzamide” is a chemical compound that belongs to the class of benzothiazoles . Benzothiazoles are a class of organic compounds that have been extensively studied for their diverse biological activities, such as antibacterial, antifungal, and anticancer properties .


Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves the coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be confirmed using various spectroscopic techniques, including infrared (IR), proton nuclear magnetic resonance (^1H NMR), and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives are complex and can involve various substituent effects. The activity contributions due to structural and substituent effects can be determined using a sequential regression procedure .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined using various analytical techniques. For example, the melting point can be determined using a melting point apparatus, and the functional groups present in the compound can be identified using Fourier-transform infrared spectroscopy (FTIR) .

Future Directions

Benzothiazole derivatives have been extensively studied for their diverse biological activities, and they continue to be a promising area of research in medicinal chemistry . Future research could focus on exploring the potential therapeutic applications of these compounds and developing more potent biologically active benzothiazole-based drugs.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3S/c1-13-10-11-15(12-19(13)25(27)28)21(26)23-17-8-5-6-16(14(17)2)22-24-18-7-3-4-9-20(18)29-22/h3-12H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOUPCFNSCLGTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2C)C3=NC4=CC=CC=C4S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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